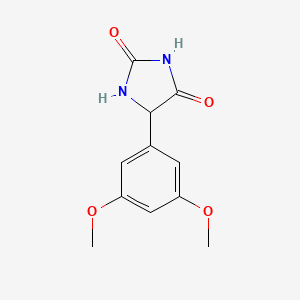![molecular formula C11H15NO3 B12049303 5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)
5-[(Cyclopentylamino)methyl]-2-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclopentylamino)methyl]-2-furoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a furoic acid core with a cyclopentylamino methyl substituent, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[(Cyclopentylamino)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(Cyclopentylamino)methyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
5-[(Cyclopentylamino)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-[(Cyclopentylamino)methyl]-2-furoic acid involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The furoic acid moiety can participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
4-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid: Similar structure with a benzoic acid moiety instead of a furoic acid core.
4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
5-[(Cyclopentylamino)methyl]-2-furoic acid is unique due to its specific substitution pattern and the presence of both a furoic acid and a cyclopentylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
5-[(cyclopentylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-6-5-9(15-10)7-12-8-3-1-2-4-8/h5-6,8,12H,1-4,7H2,(H,13,14) |
InChIキー |
ZPKVECDHWCVBBJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


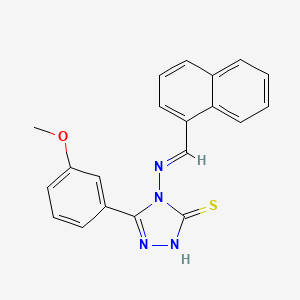
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)
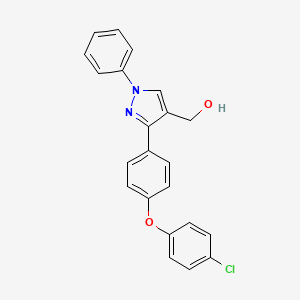
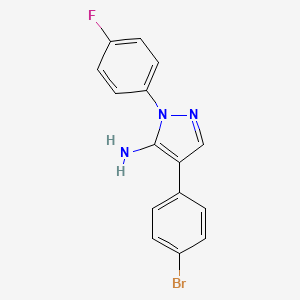
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)


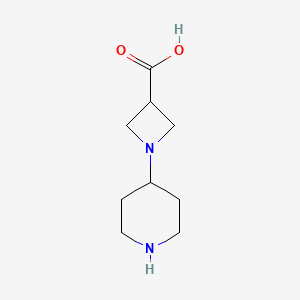

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049266.png)
![N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12049268.png)

